molecular formula C23H21NO3 B3638642 (E)-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)-2-phenylprop-2-enamide

(E)-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)-2-phenylprop-2-enamide

Cat. No.: B3638642
M. Wt: 359.4 g/mol
InChI Key: QDNSMBWTUWAWOE-CAPFRKAQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)-2-phenylprop-2-enamide is an organic compound characterized by its complex structure, which includes methoxyphenyl and phenylprop-2-enamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)-2-phenylprop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxyaniline, 4-methoxybenzaldehyde, and cinnamic acid derivatives.

    Condensation Reaction: The first step involves a condensation reaction between 2-methoxyaniline and 4-methoxybenzaldehyde to form an intermediate Schiff base.

    Formation of the Amide: The Schiff base is then reacted with a cinnamic acid derivative under suitable conditions to form the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and pH conditions to maximize yield and purity.

    Catalysts and Solvents: The use of specific catalysts and solvents to enhance the reaction rate and selectivity.

    Purification Techniques: Employing purification techniques such as recrystallization, chromatography, and distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)-2-phenylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Compounds with substituted functional groups.

Scientific Research Applications

(E)-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)-2-phenylprop-2-enamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)-2-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.

    Pathways Involved: Signaling pathways, metabolic pathways, or other cellular processes affected by the compound.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-(2-hydroxyphenyl)-3-(4-hydroxyphenyl)-2-phenylprop-2-enamide
  • (E)-N-(2-chlorophenyl)-3-(4-chlorophenyl)-2-phenylprop-2-enamide
  • (E)-N-(2-aminophenyl)-3-(4-aminophenyl)-2-phenylprop-2-enamide

Uniqueness

(E)-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)-2-phenylprop-2-enamide is unique due to its specific methoxy substituents, which can influence its chemical reactivity, biological activity, and potential applications. The presence of methoxy groups can enhance its solubility, stability, and interaction with molecular targets compared to similar compounds with different substituents.

Properties

IUPAC Name

(E)-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)-2-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO3/c1-26-19-14-12-17(13-15-19)16-20(18-8-4-3-5-9-18)23(25)24-21-10-6-7-11-22(21)27-2/h3-16H,1-2H3,(H,24,25)/b20-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDNSMBWTUWAWOE-CAPFRKAQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)-2-phenylprop-2-enamide
Reactant of Route 2
Reactant of Route 2
(E)-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)-2-phenylprop-2-enamide
Reactant of Route 3
Reactant of Route 3
(E)-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)-2-phenylprop-2-enamide
Reactant of Route 4
Reactant of Route 4
(E)-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)-2-phenylprop-2-enamide
Reactant of Route 5
Reactant of Route 5
(E)-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)-2-phenylprop-2-enamide
Reactant of Route 6
Reactant of Route 6
(E)-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)-2-phenylprop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.